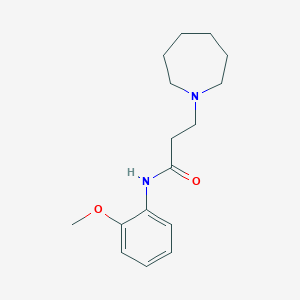![molecular formula C19H19N3OS2 B249368 N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide (BBT) is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BBT belongs to the class of thioamide derivatives and has been studied for its anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in the body. It inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the blood and tissues, which can help alleviate inflammation. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which can help prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide in laboratory experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemopreventive agent for cancer, due to its antioxidant and antitumor properties. Additionally, further research is needed to explore the pharmacokinetics and pharmacodynamics of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide, as well as its potential interactions with other drugs.
Synthesemethoden
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide can be synthesized by reacting 2-aminobenzothiazole with 2-(2,2-dimethylpropanamido)acetyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
Produktname |
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide |
|---|---|
Molekularformel |
C19H19N3OS2 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H19N3OS2/c1-19(2,3)17(23)22-18(24)21-13-9-5-4-8-12(13)16-20-14-10-6-7-11-15(14)25-16/h4-11H,1-3H3,(H2,21,22,23,24) |
InChI-Schlüssel |
VXSNJNAYJQVRQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)
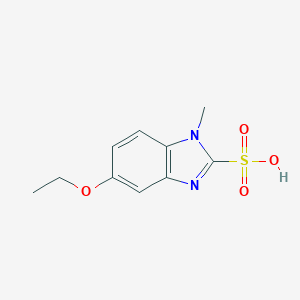
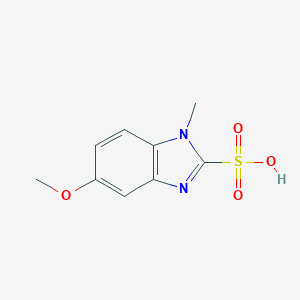
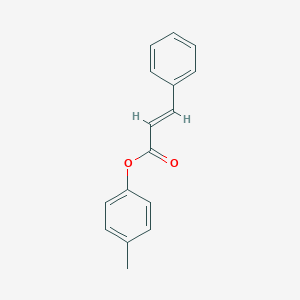
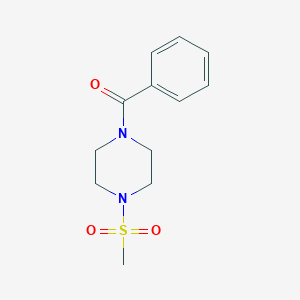
![2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249298.png)
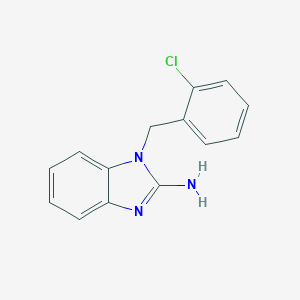
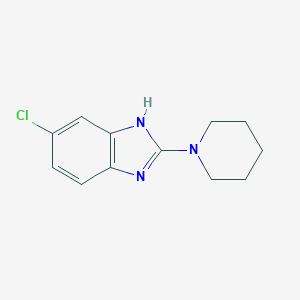
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)
![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)
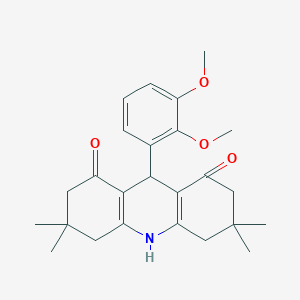
![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)
![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
